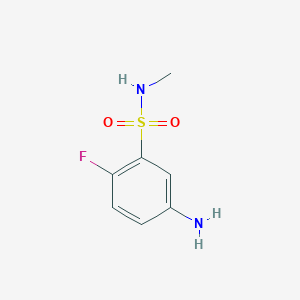

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

CAS No.: 1094887-98-5

Cat. No.: VC3346227

Molecular Formula: C7H9FN2O2S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094887-98-5 |

|---|---|

| Molecular Formula | C7H9FN2O2S |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 5-amino-2-fluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 |

| Standard InChI Key | PFEAQGIRENOXFR-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)N)F |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)N)F |

Introduction

Chemical Identity and Structural Properties

5-amino-2-fluoro-N-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. This specific compound has a CAS registry number of 1094887-98-5, which serves as its unique chemical identifier in scientific databases and regulatory contexts . The compound features a benzene ring with specific substitution patterns that define its chemical behavior.

Basic Identification Parameters

The compound can be identified through several standardized chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide |

| CAS Number | 1094887-98-5 |

| Molecular Formula | C₇H₉FN₂O₂S |

| Molecular Weight | 204.22 g/mol |

| SMILES Notation | O=S(C1=CC=C(F)C=C1N)(NC)=O |

| MDL Number | MFCD11115613 |

The molecular structure features a benzene ring with an amino group at position 5, a fluorine atom at position 2, and a methylsulfonamide group at position 1. This arrangement of functional groups contributes to the compound's chemical behavior and potential reactivity in various chemical environments.

| Safety Aspect | Recommendation |

|---|---|

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles |

| Skin Protection | Handle with gloves inspected prior to use; proper glove removal technique should be followed |

| Body Protection | Complete suit protecting against chemicals may be necessary depending on quantities handled |

| Respiratory Protection | Ensure adequate ventilation, especially in confined areas |

| Environmental Protection | Prevent leakage or spillage; do not let product enter drains |

These recommendations align with standard laboratory practices for handling chemicals with uncertain hazard profiles .

Emergency Response Measures

The safety data sheet provides guidance for emergency situations involving this compound:

| Emergency Scenario | Response Measure |

|---|---|

| Inhalation | Remove victim to fresh air; seek medical attention in severe cases |

| Skin Contact | Immediately wash with copious amounts of water for at least 15 minutes; remove contaminated clothing |

| Eye Contact | Flush with plenty of water for at least 15 minutes; remove contact lenses if present; seek medical attention |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes; seek medical attention |

| Fire | Use dry sand, dry chemical or alcohol-resistant foam for extinction; wear self-contained breathing apparatus |

These measures represent standard protocols for chemical emergencies and should be followed in conjunction with facility-specific emergency procedures .

Applications and Research Significance

Structural Significance

The specific substitution pattern of 5-amino-2-fluoro-N-methylbenzene-1-sulfonamide may confer unique chemical reactivity:

-

The amino group at position 5 provides a site for further functionalization through various reactions

-

The fluorine at position 2 can influence the electronic distribution within the molecule

-

The N-methylsulfonamide moiety presents opportunities for hydrogen bonding and potential interaction with biological targets

These structural features collectively contribute to the compound's potential utility in diverse research contexts, though specific applications would require experimental investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume